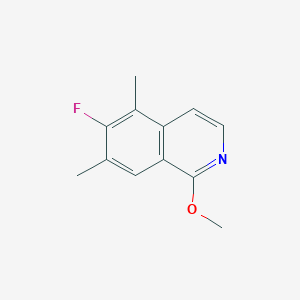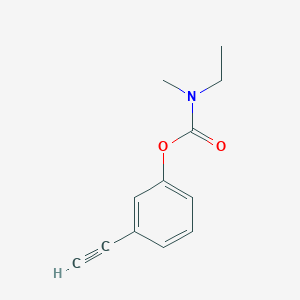
5-Fluoro-6-methoxyisoindoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-6-methoxyisoindoline hydrochloride is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methoxyisoindoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-nitroanisole and phthalic anhydride.
Reduction: The nitro group in 5-fluoro-2-nitroanisole is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization with phthalic anhydride to form the isoindoline ring structure.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the isoindoline derivative with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Common techniques used in industrial production include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Fluoro-6-methoxyisoindoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and methoxy groups in the compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups like amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
科学研究应用
5-Fluoro-6-methoxyisoindoline hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Fluoro-6-methoxyisoindoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The presence of fluorine and methoxy groups enhances its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
- 5-Fluoro-2-methoxyisoindoline hydrochloride
- 6-Fluoro-5-methoxyisoindoline hydrochloride
- 5-Fluoro-6-methoxyindoline hydrochloride
Uniqueness
5-Fluoro-6-methoxyisoindoline hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the isoindoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of both fluorine and methoxy groups enhances its stability, reactivity, and binding affinity towards molecular targets, distinguishing it from other similar compounds.
属性
分子式 |
C9H11ClFNO |
|---|---|
分子量 |
203.64 g/mol |
IUPAC 名称 |
5-fluoro-6-methoxy-2,3-dihydro-1H-isoindole;hydrochloride |
InChI |
InChI=1S/C9H10FNO.ClH/c1-12-9-3-7-5-11-4-6(7)2-8(9)10;/h2-3,11H,4-5H2,1H3;1H |
InChI 键 |
QQXYKCCQPUALQJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CNCC2=C1)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


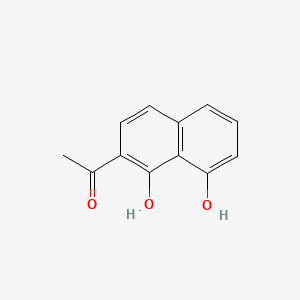
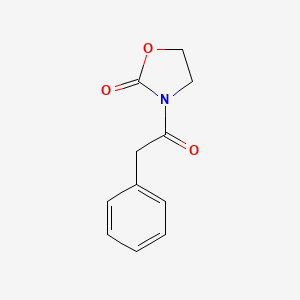
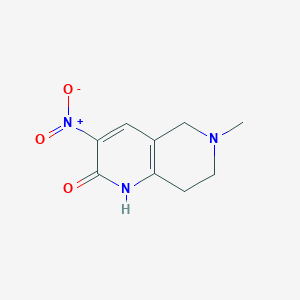

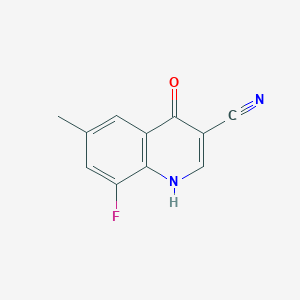
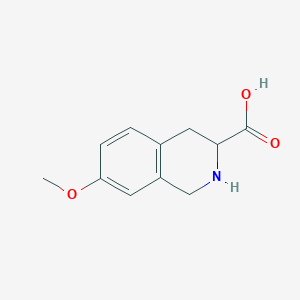

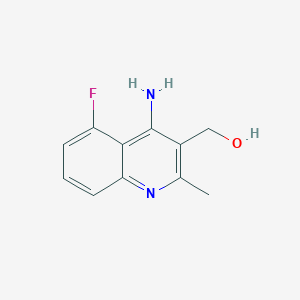

![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)

